7-溴-1H-吲哚-3-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

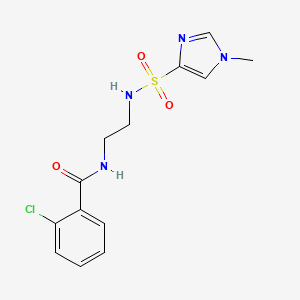

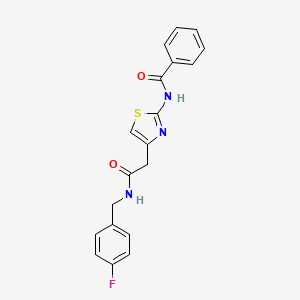

7-bromo-1H-indole-3-sulfonamide is a derivative of indole, a heterocyclic compound that exhibits a variety of pharmacological actions . Indole and its derivatives are crucial in medicinal chemistry due to their physiological activity, which includes antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties . The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component .

Synthesis Analysis

The synthesis of indole-sulfonamide derivatives involves a variety of techniques . The sulfonamide analogs of indole, usually referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions . The goal of this work is to present the most recent methods for synthesizing indole-sulfonamide derivatives .Molecular Structure Analysis

The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .Chemical Reactions Analysis

Indole is a relatively weak basic chemical. This results from the delocalization of the nitrogen lone pair into the free-to-move-electronic system within the indole ring . As a result, the lone pair of electrons on nitrogen is not available for protonation and it becomes protonated at the C-3 position instead since this configuration is thermodynamically more stable due to the retention of aromaticity .Physical and Chemical Properties Analysis

Indole, with the chemical formula “C 8 H 7 N”, is often referred to as 1H-benzo[b] pyrrole . The temperature at which indole melts is noted to be around 52 °C, while its boiling happens around 253 °C giving a solid crystalline structure of this compound, a bicyclic structure .科学研究应用

有机合成和催化

- 环缩合反应中的 N-溴磺酰胺试剂:合成并表征了一种新型的 N-溴磺酰胺试剂,用作合成双吡唑的催化剂。该方法的优点包括使用无毒材料、高产率和清洁后处理(Khazaei et al., 2014)。

药物化学和药物设计

- 吲哚基芳基砜的抗 HIV-1 活性:吲哚基芳基砜,包括吲哚磺酰胺的衍生物,已在基于细胞的测定和原代分离株中显示出对 HIV-1 的有希望的活性。这些化合物抑制 HIV 复制,突出了它们在抗病毒治疗中的潜力(Ragno et al., 2006)。

- 磺酰胺的抗肿瘤特性:几种吲哚磺酰胺通过抑制微管装配和诱导癌细胞凋亡而表现出抗肿瘤活性。这些化合物在癌症治疗中显示出潜力,特别是对细胞周期和凋亡诱导的影响(Mohan et al., 2006)。

药理学

- 抗癌和抗炎剂的蛋白酶抑制特性:磺酰胺衍生物已被确定为基质金属蛋白酶的抑制剂,显示出显着的抗肿瘤和抗炎特性。这些发现为开发针对癌症和炎症性疾病的新药开辟了道路(Supuran et al., 2003)。

环境应用

- 磺酰胺类抗菌剂的氧化:关于磺酰胺类抗菌剂(包括含有溴吲哚部分的抗菌剂)被环境友好型氧化剂(如铁酸盐 (VI))氧化的研究对通过药物化合物处理水污染具有影响(Sharma et al., 2006)。

作用机制

Target of Action

7-bromo-1H-indole-3-sulfonamide is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds . .

Mode of Action

Indole derivatives, in general, are known to interact with their targets in various ways, leading to different biological effects . For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting that they may have various molecular and cellular effects .

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

未来方向

The goal of this work is to present the most recent methods for synthesizing indole-sulfonamide derivatives, together with data on their reported activities and synthetic scheme . We anticipate that this review will help medicinal chemists rationally develop pharmacologically active derivatives of indole with sulfonamide scaffolds .

属性

IUPAC Name |

7-bromo-1H-indole-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O2S/c9-6-3-1-2-5-7(14(10,12)13)4-11-8(5)6/h1-4,11H,(H2,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFIHUZYOARGVEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC=C2S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

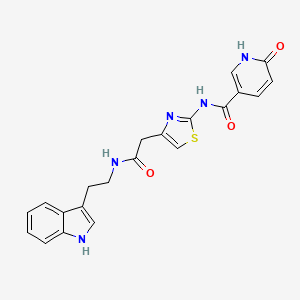

![N-(2-(dimethylamino)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2969706.png)

![2-chloro-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2969708.png)

![(E)-3-(5-fluoro-2-methylanilino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2969718.png)

![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N,2-dimethylpropanamide](/img/structure/B2969719.png)

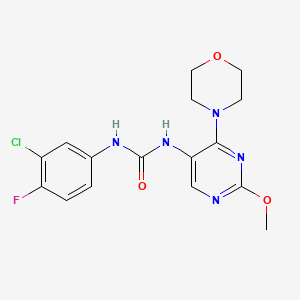

![3-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2969722.png)

![ethyl 2-[8-(2-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2969727.png)

![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2969729.png)